molecular formula C19H18N2O3 B2559729 Methyl 4-[(2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate CAS No. 1207046-43-2

Methyl 4-[(2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate

Cat. No.: B2559729
CAS No.: 1207046-43-2
M. Wt: 322.364
InChI Key: BHJQOJIAMFPLRK-UHFFFAOYSA-N
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Description

Methyl 4-[(2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate is a synthetic quinoline derivative featuring a unique substitution pattern:

  • Position 2: Methyl carboxylate (COOCH₃).
  • Position 4: (2-Methoxyphenyl)amino group (NH-C₆H₄-2-OCH₃).
  • Position 6: Methyl substituent (CH₃).

Its structural design leverages substituent diversity to modulate physicochemical and pharmacological properties.

Properties

IUPAC Name

methyl 4-(2-methoxyanilino)-6-methylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-12-8-9-14-13(10-12)16(11-17(20-14)19(22)24-3)21-15-6-4-5-7-18(15)23-2/h4-11H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJQOJIAMFPLRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC=CC=C3OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the use of a Friedel-Crafts acylation followed by a series of reduction and substitution reactions . The specific conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Commonly used to convert nitro groups to amines or reduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 4-[(2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism by which Methyl 4-[(2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological outcomes. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Key differences among quinoline derivatives arise from substituent positions and functional groups, which influence solubility, stability, and biological interactions. Below is a comparative table of structurally related compounds:

Compound Name (Reference) Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity/Notes
Target Compound 2-COOCH₃, 4-NH(2-MeOPh), 6-CH₃ ~321* Not reported Hypothesized P-gp inhibition potential
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate 4-COOCH₃, 2-Ph, 6-OCH₃ ~307 Not provided Confirmed P-gp inhibitor
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-NH₂, 2-ClPh, 3-(4-MeOPh) ~375 223–225 Synthetic intermediate
6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline 6-Cl, 2-(4-MeOPh), 4-Ph ~351 Not reported Structural analogue for crystallography
2-(2-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid 4-COOH, 2-(2-MeOPh), 6-CH₃ ~309 Not reported High structural similarity (1.00)

*Calculated based on formula C₁₉H₁₈N₂O₃.

Physicochemical Properties

  • Solubility: The target compound’s methyl carboxylate at position 2 and polar amino group at position 4 likely enhance solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to non-esterified analogues (e.g., 4-carboxylic acid derivatives ).
  • Thermal Stability : Melting points vary widely; for example, 4k has a high melting point (223–225°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding via -NH₂).

Research Findings and Implications

Structural-Activity Relationships (SAR)

  • Position 2 : Methyl carboxylate esters (as in the target compound) improve bioavailability compared to free carboxylic acids .
  • Position 6 : Methyl or chloro substituents influence electron density, altering reactivity and interactions with biological targets.

Challenges and Opportunities

  • Synthetic Complexity: Introducing the (2-methoxyphenyl)amino group at position 4 may require multi-step protocols, reducing yield efficiency.
  • Data Gaps: Limited experimental data (e.g., melting points, bioactivity) for the target compound necessitate further characterization.

Biological Activity

Methyl 4-[(2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

  • Chemical Formula : C16H16N2O3
  • Molecular Weight : 284.31 g/mol
  • CAS Number : Not specifically listed, but related compounds can be referenced.

The compound features a quinoline core structure, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. These compounds often act as tubulin polymerization inhibitors, which is crucial in cancer treatment.

  • Mechanism of Action : The compound inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in cancer cells. For instance, similar compounds have shown IC50 values ranging from 0.010 to 0.042 µM against various cancer cell lines such as MCF-7 and HeLa .
CompoundCell LineIC50 (µM)Mechanism
12cMCF-70.010Tubulin inhibition
12cHeLa0.042Apoptosis induction

Antimicrobial Activity

Quinoline derivatives have also been evaluated for their antimicrobial properties. Studies indicate that this compound may exhibit activity against various bacterial strains.

  • Case Study : In vitro assays demonstrated that certain quinoline derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial effect .

Mechanistic Insights

The biological activity of this compound can be attributed to its structural characteristics, which facilitate interactions with biological targets:

  • Tubulin Binding : The compound competes with colchicine for binding sites on tubulin, disrupting microtubule dynamics.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can induce oxidative stress in cancer cells, leading to apoptosis .

Safety and Toxicity

While the biological activities are promising, understanding the toxicity profile is crucial for therapeutic applications. Preliminary assessments indicate that while some quinoline derivatives exhibit cytotoxicity towards cancer cells, they may also pose risks to normal cells depending on their concentration and exposure duration.

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